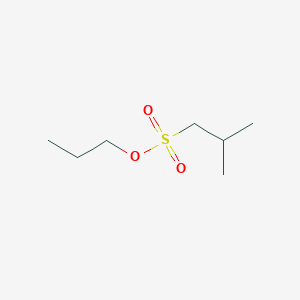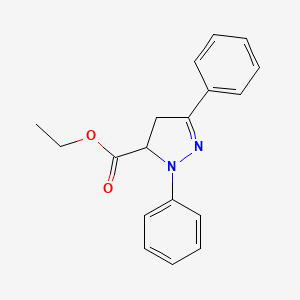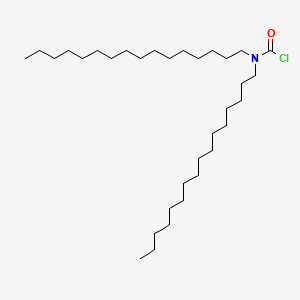
Dihexadecylcarbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexadecylcarbamyl chloride is an organic compound with the molecular formula C33H66ClNO. It contains 33 carbon atoms, 66 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . This compound is part of the carbamoyl chloride family, which are known for their reactivity and utility in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihexadecylcarbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl ] In this reaction, phosgene reacts with the amine to produce the carbamoyl chloride and an ammonium chloride byproduct .
Industrial Production Methods
Industrial production of carbamoyl chlorides often involves the use of phosgene due to its high reactivity. The reaction is typically carried out in a controlled environment to manage the toxicity and reactivity of phosgene. The process may also involve the use of solvents such as benzene or xylene to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Dihexadecylcarbamyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: Reaction with water to form carbamic acid and hydrochloric acid.
Alcoholysis: Reaction with alcohols to form carbamates
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carbamic acids: Formed from hydrolysis
Aplicaciones Científicas De Investigación
Dihexadecylcarbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in drug development due to its reactivity with biological molecules.
Industry: Utilized in the production of pesticides and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dihexadecylcarbamyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylcarbamoyl chloride: A smaller analogue with similar reactivity but different physical properties.
Diethylcarbamoyl chloride: Another analogue with slightly different reactivity and applications.
Uniqueness
Dihexadecylcarbamyl chloride is unique due to its long carbon chain, which imparts different physical properties compared to its smaller analogues. This makes it suitable for specific applications where longer carbon chains are advantageous .
Propiedades
Número CAS |
84304-24-5 |
|---|---|
Fórmula molecular |
C33H66ClNO |
Peso molecular |
528.3 g/mol |
Nombre IUPAC |
N,N-dihexadecylcarbamoyl chloride |
InChI |
InChI=1S/C33H66ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(33(34)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clave InChI |
LJRRLTAGSAPCDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


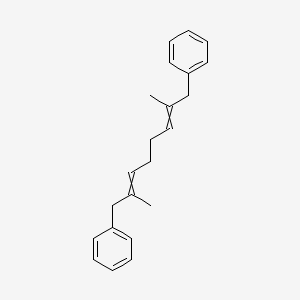
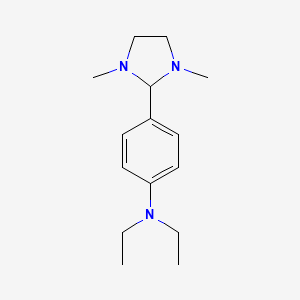
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
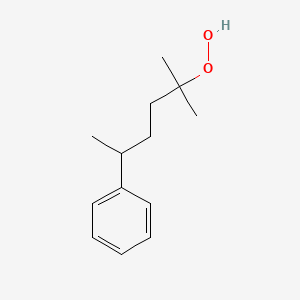
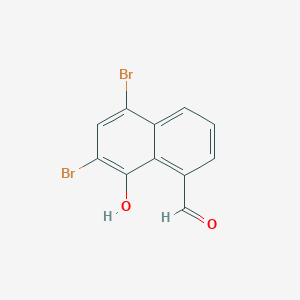

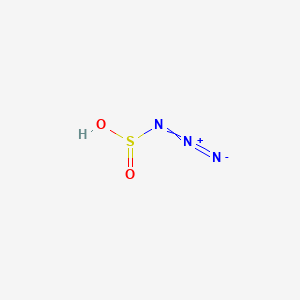

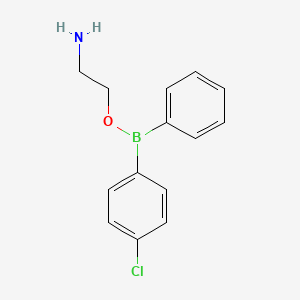
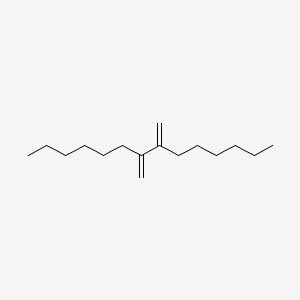
![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
